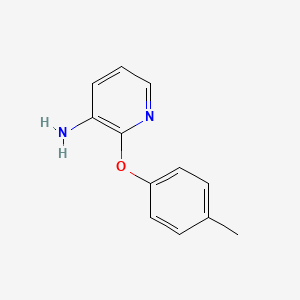

2-(4-Methylphenoxy)-3-pyridinamine

Description

Overview of Pyridine (B92270) and Phenoxy Scaffolds in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug structures to enhance their pharmacological profiles. nih.govnih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can improve the solubility and bioavailability of a molecule. nih.gov The introduction of a pyridine motif can also positively influence a compound's metabolic stability and permeability. nih.gov A vast number of FDA-approved drugs, including those for treating conditions ranging from cancer to viral infections, feature a pyridine core, underscoring its therapeutic relevance.

Strategic Importance of 2-(4-Methylphenoxy)-3-pyridinamine within Heterocyclic Medicinal Chemistry Research

The compound 2-(4-Methylphenoxy)-3-pyridinamine, also known by its systematic name 6-(4-methylphenoxy)pyridin-3-amine, represents a specific embodiment of the pharmacologically relevant phenoxypyridinamine scaffold. The strategic importance of this particular molecule lies in its potential as a building block for the synthesis of more complex drug candidates and as a lead compound for optimization in drug discovery programs.

The placement of the amino group at the 3-position and the p-tolyloxy group at the 2-position of the pyridine ring creates a distinct electronic and steric environment. This arrangement can influence the molecule's interaction with specific biological targets. The methyl group on the phenoxy ring provides a subtle lipophilic feature that can impact binding affinity and metabolic susceptibility.

While extensive research dedicated solely to 2-(4-Methylphenoxy)-3-pyridinamine is not widely available in the public domain, its structural components are present in various reported biologically active molecules. For instance, derivatives of phenoxypyridine have been investigated as potential antitumor agents and kinase inhibitors. The synthesis and evaluation of various substituted phenoxypyridinamine analogs in different research contexts highlight the perceived value of this core structure in the quest for novel therapeutics.

Interactive Data Table: Physicochemical Properties of 2-(4-Methylphenoxy)-3-pyridinamine

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| CAS Number | 752969-65-6 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCFOIJNPBIOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methylphenoxy 3 Pyridinamine

Retrosynthetic Analysis of 2-(4-Methylphenoxy)-3-pyridinamine

A retrosynthetic analysis of 2-(4-methylphenoxy)-3-pyridinamine reveals two primary disconnection points, leading to plausible starting materials. The most logical disconnections are at the C-O ether linkage and the C-N bond of the amino group on the pyridine (B92270) ring.

Disconnection 1: C-O Bond

The ether linkage can be disconnected to yield 3-amino-2-halopyridine (a synthon for a 3-amino-2-pyridyl cation) and 4-methylphenol. This approach suggests a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction as the key bond-forming step in the forward synthesis.

Disconnection 2: C-N Bond

Alternatively, disconnection of the C-N bond of the amino group is a common strategy in pyridine synthesis. wikipedia.org This could lead back to a suitably substituted precursor that can be converted to the 3-amino group in a late-stage functionalization step. However, the C-O bond disconnection is generally more direct for this specific target.

Based on this analysis, the most convergent and efficient synthetic strategy would likely involve the coupling of a 2-halo-3-aminopyridine with 4-methylphenol or its corresponding phenoxide.

Contemporary Synthetic Routes to 2-(4-Methylphenoxy)-3-pyridinamine

Modern organic synthesis offers a toolbox of powerful reactions that can be applied to the construction of 2-(4-methylphenoxy)-3-pyridinamine. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to classical approaches.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has revolutionized the formation of C-O bonds, providing efficient pathways to diaryl ethers. The two most prominent methods applicable to the synthesis of 2-(4-methylphenoxy)-3-pyridinamine are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. byjus.comwikipedia.org In the context of our target molecule, this would involve the reaction of a 2-halo-3-aminopyridine (e.g., 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine) with 4-methylphenol. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig C-O coupling reaction is a palladium-catalyzed method that has become a powerful alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an alcohol. wikipedia.orgchemspider.com The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance, making it a highly attractive method for the synthesis of complex molecules. wikipedia.orgyoutube.com The synthesis of 2-(4-methylphenoxy)-3-pyridinamine via this method would involve the coupling of a 2-halo-3-aminopyridine with 4-methylphenol in the presence of a palladium catalyst and a suitable ligand.

| Coupling Reaction | Catalyst/Reagents | General Conditions | Key Features |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder), Base (e.g., K2CO3, Cs2CO3), Ligand (optional) | High temperatures (100-200 °C), Polar solvents (e.g., DMF, NMP) | Cost-effective metal catalyst, well-established. byjus.comwikipedia.orgoperachem.com |

| Buchwald-Hartwig C-O Coupling | Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K3PO4) | Milder temperatures (rt to 120 °C), Anhydrous solvents (e.g., Toluene, Dioxane) | Broad substrate scope, high functional group tolerance. wikipedia.orgorganic-chemistry.orgchemspider.com |

Green Chemistry Approaches in 2-(4-Methylphenoxy)-3-pyridinamine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in For the synthesis of 2-(4-methylphenoxy)-3-pyridinamine, several green strategies can be envisioned.

One approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced side product formation. nih.govsemanticscholar.org Both Ullmann and Buchwald-Hartwig couplings can be adapted for microwave conditions.

Another green tactic is the use of more environmentally benign solvents or even solvent-free conditions . rsc.org For instance, some multicomponent reactions for pyridine synthesis can be performed without a solvent, which simplifies work-up and reduces waste. nih.govmdpi.com Research into water as a solvent for coupling reactions is also an active area that could be applied here. rasayanjournal.co.in

The use of catalytic systems over stoichiometric reagents is a cornerstone of green chemistry. rasayanjournal.co.in Both palladium and copper-catalyzed reactions are inherently greener than methods requiring large excesses of reagents. The development of highly active catalysts that can be used at low loadings further enhances the green credentials of these synthetic routes.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govmdpi.comorganic-chemistry.org While a direct one-pot synthesis of 2-(4-methylphenoxy)-3-pyridinamine from simple precursors via an MCR is not explicitly reported, the construction of the core 2-aminopyridine (B139424) scaffold can be achieved through such methods. nih.govmdpi.commdpi.com

For instance, a one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been developed, which could potentially be adapted. semanticscholar.orgnih.gov A hypothetical MCR for a precursor to our target could involve the reaction of a β-enaminone, an active methylene (B1212753) compound, and an ammonia (B1221849) source to construct the substituted pyridine ring. The phenoxy group could be introduced before or after the ring formation.

Optimization of Reaction Conditions and Yields for 2-(4-Methylphenoxy)-3-pyridinamine

The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. For the transition-metal-catalyzed synthesis of 2-(4-methylphenoxy)-3-pyridinamine, several parameters can be fine-tuned to maximize the yield and purity of the product.

For Ullmann-type reactions , key variables to optimize include the choice of copper source (CuI, CuBr, Cu(OAc)₂, etc.), the ligand (e.g., phenanthroline, L-proline), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), the solvent (DMF, NMP, DMSO), and the reaction temperature. researchgate.net The nature of the leaving group on the pyridine ring (Cl, Br, I) will also significantly impact reactivity.

For Buchwald-Hartwig couplings , optimization would focus on the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (which is crucial for reactivity and selectivity), the base, the solvent, and the temperature. The table below illustrates a hypothetical optimization study for a Buchwald-Hartwig C-O coupling to synthesize the target compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | 45 |

| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | 75 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 90 |

| 4 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 88 |

This is a representative table; actual results may vary.

Derivatization Strategies for Expanding Chemical Space of 2-(4-Methylphenoxy)-3-pyridinamine Analogs

To explore the structure-activity relationship (SAR) of 2-(4-methylphenoxy)-3-pyridinamine, the synthesis of a library of analogs is essential. Derivatization can be achieved by modifying either the pyridine ring or the phenoxy moiety.

Modification of the Pyridine Ring:

Substitution at other positions: Introducing substituents at the 4-, 5-, or 6-positions of the pyridine ring can be achieved by starting with appropriately substituted 2-halopyridines.

Derivatization of the amino group: The 3-amino group can be acylated, alkylated, or used as a handle for further coupling reactions to introduce a wide range of functional groups. nih.govosha.gov

Modification of the Phenoxy Moiety:

Varying the substituent on the phenol: Instead of 4-methylphenol, a diverse range of substituted phenols can be used in the coupling reaction. This allows for the exploration of electronic and steric effects of the substituent on the phenoxy ring.

Introducing multiple substituents: Phenols with multiple substituents can also be employed to create more complex analogs.

These derivatization strategies, coupled with efficient synthetic methodologies, provide a powerful platform for the generation of a diverse library of 2-(4-methylphenoxy)-3-pyridinamine analogs for further investigation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 4 Methylphenoxy 3 Pyridinamine Derivatives

Ligand-Based Drug Design for 2-(4-Methylphenoxy)-3-pyridinamine Analogs

Ligand-based drug design methods are pivotal when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. In the realm of 2-phenoxy-3-pyridinamine analogs, 2D-QSAR can be employed to identify key molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, that influence their activity. For instance, a hypothetical 2D-QSAR study might reveal that electron-withdrawing groups on the phenoxy ring enhance activity, while bulky substituents on the pyridine (B92270) ring are detrimental.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. For a series of 2-(4-Methylphenoxy)-3-pyridinamine analogs, a 3D-QSAR model could generate contour maps indicating regions where positive or negative electrostatic potentials, or steric bulk, are favorable or unfavorable for activity. These insights are invaluable for guiding the design of new, more potent derivatives.

Pharmacophore Elucidation and Mapping for Bioactive Conformations

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a set of active 2-(4-Methylphenoxy)-3-pyridinamine analogs, a pharmacophore model might consist of a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic ring (the phenoxy group). The spatial relationships between these features are critical. By mapping the bioactive conformations of these analogs, a consensus pharmacophore can be developed. This model then serves as a template for virtual screening of large chemical databases to identify novel compounds that fit the pharmacophore and are therefore likely to be active.

Structure-Based Drug Design for 2-(4-Methylphenoxy)-3-pyridinamine Interactions

When the three-dimensional structure of the biological target is available, structure-based drug design methods can provide profound insights into the binding mechanisms of ligands like 2-(4-Methylphenoxy)-3-pyridinamine derivatives.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In a study on 4-phenoxy-pyridine derivatives targeting VEGFR-2 and c-Met kinases, molecular docking revealed key interactions within the ATP-binding site. rsc.org For instance, a derivative, compound 23k , was shown to form hydrogen bonds with critical amino acid residues, while the phenoxy moiety occupied a hydrophobic pocket. rsc.org Similarly, docking studies of 2-(4-Methylphenoxy)-3-pyridinamine analogs could predict their binding modes and affinities, allowing for the rational design of modifications to improve target engagement.

Table 1: Hypothetical Molecular Docking Results for 2-(4-Methylphenoxy)-3-pyridinamine Analogs

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A | Kinase X | -8.5 | MET123, LYS45, ASP98 |

| Compound B | Kinase X | -9.2 | MET123, LYS45, GLU76 |

| Compound C | Kinase Y | -7.9 | PHE21, VAL67, ILE88 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Binding Affinity and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding interactions over time. For the 4-phenoxy-pyridine derivative 23k , MD simulations confirmed the stability of its binding to both VEGFR-2 and c-Met. rsc.org Such simulations for 2-(4-Methylphenoxy)-3-pyridinamine analogs could reveal the flexibility of the ligand in the binding pocket, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energies.

Virtual Screening for Identification of Novel Scaffolds Related to 2-(4-Methylphenoxy)-3-pyridinamine

Virtual screening is a powerful computational method used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. Using the 2-(4-Methylphenoxy)-3-pyridinamine scaffold as a starting point, virtual screening can be performed in a ligand-based manner (using a pharmacophore model) or a structure-based manner (using docking against a target protein). This approach can lead to the discovery of entirely new chemical scaffolds that retain the key binding features of the original template but possess different core structures, potentially leading to improved properties.

No Specific Research Found for 2-(4-Methylphenoxy)-3-pyridinamine

Despite a comprehensive search of scientific literature, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for the chemical compound 2-(4-Methylphenoxy)-3-pyridinamine were identified. The current body of published research does not appear to contain detailed investigations into how structural modifications of this particular molecule affect its biological activity and selectivity.

The performed searches, which included targeted queries for the compound and its derivatives, as well as broader searches for structurally related analogues, did not yield any papers that would allow for the creation of an article based on the requested outline. The strict requirement to focus solely on the SAR of 2-(4-Methylphenoxy)-3-pyridinamine and its derivatives, including the impact of substituents on the pyridine and phenoxy moieties and the influence of linker chemistry, cannot be fulfilled with scientifically accurate and verifiable information from the public domain.

While general SAR studies on various pyridine and phenoxy-containing compounds exist, these are not directly applicable to the specific scaffold of 2-(4-Methylphenoxy)-3-pyridinamine. Extrapolating from these unrelated molecules would not meet the standard of a scientifically rigorous and focused article as requested.

Therefore, the generation of an article with the specified structure and content is not possible at this time due to the absence of dedicated research on this compound in the available scientific literature.

Biological Evaluation of 2 4 Methylphenoxy 3 Pyridinamine and Its Analogs Preclinical Focus

Target Identification and Validation for 2-(4-Methylphenoxy)-3-pyridinamine Analogs

The initial stages of drug discovery for compounds like 2-(4-Methylphenoxy)-3-pyridinamine analogs involve identifying and validating biological targets. This process is crucial for understanding the mechanism of action and therapeutic potential.

Enzymatic Inhibition Studies (e.g., kinases, proteases)

Analogs of 2-(4-Methylphenoxy)-3-pyridinamine, particularly those with pyridine (B92270) and aniline-like structures, have been investigated for their ability to inhibit various enzymes. For instance, a series of anilide derivatives were assessed for their inhibitory activity against monoamine oxidase (MAO) A and B, enzymes crucial in the metabolism of neurotransmitters. nih.gov

Among the tested compounds, certain derivatives demonstrated selective and reversible inhibition of MAO-B. nih.gov For example, (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide and (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide showed potent inhibition of MAO-B with IC50 values of 0.53 μM and 0.45 μM, respectively. nih.gov Further modifications led to even more potent inhibitors, such as (2E)-N-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide and (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, with IC50 values of 0.032 μM and 0.026 μM for MAO-B, respectively. nih.gov These findings suggest that the N,3-diphenylprop-2-enamide scaffold is a promising starting point for designing selective MAO-B inhibitors. nih.gov

In other studies, synthetic amino acid derivatives have been evaluated for their inhibitory potential against digestive enzymes like pancreatic lipase, pancreatic α-amylase, and α-glucosidase, which are targets for managing metabolic disorders. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | MAO-B | 0.53 | Reversible, Selective |

| (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide | MAO-B | 0.45 | Reversible, Selective |

| (2E)-N-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | MAO-B | 0.032 | Reversible, Selective |

| (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | MAO-B | 0.026 | Reversible, Selective |

| PPC80 | Pancreatic Lipase | 167-1023 | Competitive or Mixed |

| PPC82 | Pancreatic Lipase | 167-1023 | Competitive or Mixed |

| PPC84 | Pancreatic Lipase | 167-1023 | Competitive or Mixed |

| PPC80 | Pancreatic α-amylase | 162-519 | Competitive or Mixed |

| PPC82 | Pancreatic α-amylase | 162-519 | Competitive or Mixed |

| PPC84 | Pancreatic α-amylase | 162-519 | Competitive or Mixed |

| PPC89 | Pancreatic α-amylase | 162-519 | Competitive or Mixed |

| PPC101 | Pancreatic α-amylase | 162-519 | Competitive or Mixed |

| PPC84 | α-glucosidase | 51-353 | Competitive |

| PPC89 | α-glucosidase | 51-353 | Competitive |

| PPC101 | α-glucosidase | 51-353 | Competitive |

Receptor Binding and Modulation Assays

Structurally related compounds to 2-(4-Methylphenoxy)-3-pyridinamine have been evaluated for their binding affinity to various receptors. For example, a study on 3-phenylazepino[5,4,3-c,d]indole derivatives, which are heterocyclic analogs of selective dopamine (B1211576) D-1 receptor ligands, demonstrated their ability to displace radioligands from both D-1 and D-2 dopamine receptors in bovine striatal membranes. nih.gov

Compound 5b from this series was identified as the most potent and selective ligand, with a Ki of 1.8 µM for the D-1 receptor and 8.9 µM for the D-2 receptor. nih.gov This moderate selectivity is thought to be due to the conformational arrangement of the phenyl substituent. nih.gov

| Compound | Target Receptor | Ki (µM) |

| Compound 5b | Dopamine D-1 | 1.8 |

| Compound 5b | Dopamine D-2 | 8.9 |

Cellular Pathway Analysis (e.g., signaling cascades, gene expression)

While specific cellular pathway analysis for direct analogs of 2-(4-Methylphenoxy)-3-pyridinamine is limited in the available literature, the inhibitory actions on enzymes and receptors by related compounds suggest potential downstream effects on signaling cascades. For instance, the inhibition of MAO-B can modulate the levels of dopamine, which plays a significant role in various neurological pathways. nih.gov Similarly, the inhibition of digestive enzymes like α-amylase and α-glucosidase can impact glucose metabolism and insulin (B600854) signaling pathways, which are critical in metabolic diseases. nih.gov

In Vitro Assessment of Biological Activity

The in vitro biological activity of analogs of 2-(4-Methylphenoxy)-3-pyridinamine has been explored, primarily focusing on their antiproliferative effects.

Cell-Based Assays (e.g., antiproliferative effects in various cell lines, excluding human data)

Studies on pyridine derivatives have shown their potential as antiproliferative agents against various cancer cell lines. mdpi.com The antiproliferative activity is influenced by the nature of the compound and the specific cell line being tested. mdpi.com For example, the insertion of a methyl group on the pyridine ring has been shown to favor antiproliferative activity in some cases. mdpi.com

In a study of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, several compounds exhibited broad-spectrum antiproliferative activity. nih.govnih.gov Compounds 5a and 5d were particularly notable for their potent activity against a wide range of cancer cell lines, including leukemia, colon, renal, and breast cancers. nih.gov

| Compound | Cancer Cell Line Sensitivity |

| 5a-e | K-562 (leukemia), SK-MEL-5 (melanoma), A498 (renal) |

| 5a, 5d | Broad-spectrum including leukemia, colon, renal, breast cancer |

Mechanistic Studies at the Cellular and Subcellular Levels

Mechanistic insights into the action of these analogs are often inferred from their enzymatic and receptor-level activities. For compounds that inhibit enzymes like MAO, the mechanism at a cellular level would involve the modulation of neurotransmitter concentrations within the synapse. For those inhibiting digestive enzymes, the mechanism involves the reduced breakdown of complex carbohydrates and fats in the gastrointestinal tract. nih.gov

The antiproliferative effects of pyridine derivatives are thought to be related to their ability to inhibit cell growth, which can vary depending on the specific chemical structure and the cellular characteristics of the cancer cells. mdpi.com For example, phenazopyridine, a pyridinamine derivative, is known to have analgesic effects, and its metabolism in animal studies has been investigated, though comprehensive preclinical studies are lacking. nih.gov

In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Data and Dosage)

Evaluation in Established Animal Models of Disease

There is no available data in the scientific literature regarding the evaluation of 2-(4-Methylphenoxy)-3-pyridinamine in established animal models of disease.

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

Specific pharmacokinetic data detailing the absorption, distribution, metabolism, and excretion of 2-(4-Methylphenoxy)-3-pyridinamine in any preclinical species is not available in the public domain. While this compound is a known intermediate in the synthesis of pharmacologically active agents, studies on its own ADME profile have not been published.

Computational Chemistry and Cheminformatics in Advancing 2 4 Methylphenoxy 3 Pyridinamine Research

Cheminformatics for Chemical Library Design and Data Management

Cheminformatics provides the essential tools for systematically organizing and analyzing chemical information, which is fundamental for designing focused compound libraries. For 2-(4-Methylphenoxy)-3-pyridinamine, the goal is to create a library of derivatives with diverse but targeted structural variations to explore the chemical space around the core scaffold.

The process begins by defining the core structure of 2-(4-Methylphenoxy)-3-pyridinamine and identifying points for chemical modification, such as the pyridine (B92270) ring, the phenoxy group, or the amine substituent. Using cheminformatics tools, researchers can enumerate a virtual library of thousands of potential derivatives by attaching a wide range of chemical building blocks at these modification sites. nih.gov

Key to this process is the calculation of various molecular descriptors for each virtual compound. These descriptors quantify physicochemical properties (e.g., molecular weight, logP, polar surface area), topological features, and 3D shape. This data allows for the creation of diverse and optimized libraries based on several criteria:

Structural Diversity: Ensuring a broad exploration of the chemical space to maximize the chances of finding active compounds.

Property-Based Filtering: Selecting compounds that adhere to desired property profiles, such as those defined by Lipinski's Rule of Five for oral bioavailability.

Target Coverage: Designing libraries that are optimized to interact with a specific family of biological targets, such as kinases or G-protein coupled receptors. nih.gov

Online platforms and software suites facilitate the creation, analysis, and management of these libraries, allowing researchers to build collections with minimal off-target overlap and optimal target engagement potential. nih.gov This systematic approach ensures that the synthesized compounds are information-rich and have a higher probability of possessing desired biological activities.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.govresearchgate.net For 2-(4-Methylphenoxy)-3-pyridinamine, DFT calculations can elucidate its intrinsic chemical nature, providing insights that are crucial for understanding its stability, reactivity, and potential interactions with biological targets. nih.gov

By solving approximations of the Schrödinger equation, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can compute an optimized molecular geometry and a range of electronic parameters. nih.govnih.gov

Key parameters derived from QM calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more chemically reactive. wjarr.com

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's resistance to deformation of its electron cloud and its propensity to react as an electrophile or nucleophile. wjarr.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across a molecule. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is likely to interact with other molecules, including biological targets.

These theoretical calculations help rationalize the observed behavior of 2-(4-Methylphenoxy)-3-pyridinamine and guide the design of derivatives with tailored electronic properties for enhanced biological activity. nih.gov

Table 1: Hypothetical Quantum Chemical Parameters for 2-(4-Methylphenoxy)-3-pyridinamine Calculated via DFT Note: These values are illustrative and based on typical ranges found for similar heterocyclic compounds in the literature. Actual values would require specific computation.

| Parameter | Symbol | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.8 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.6 eV | Chemical reactivity and kinetic stability wjarr.com |

| Chemical Hardness | η | 2.3 eV | Resistance to change in electron distribution wjarr.com |

| Electrophilicity Index | ω | 2.7 eV | Propensity to accept electrons wjarr.com |

Machine Learning and Artificial Intelligence Applications in Drug Discovery for this Compound Class

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by identifying complex patterns in large datasets, thereby accelerating the design and identification of new drug candidates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of predictive chemistry. chemrevlett.com This technique establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For the 2-(4-Methylphenoxy)-3-pyridinamine class, a QSAR model would be developed by:

Data Set Generation: Synthesizing a library of derivatives of 2-(4-Methylphenoxy)-3-pyridinamine.

Biological Testing: Measuring the biological activity of each compound against a specific target (e.g., its half-maximal inhibitory concentration, IC50).

Descriptor Calculation: Computing a wide range of molecular descriptors (0D, 1D, 2D, and 3D) for each compound.

Model Building: Using statistical and ML methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a model that links the descriptors to the observed activity. nih.gov

Validation: Rigorously validating the model's predictive power using techniques like leave-one-out cross-validation (Q²) and external test sets. chemrevlett.comchemrevlett.com

A statistically robust QSAR model can then be used to predict the activity of virtual or unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid those predicted to be inactive. researchgate.netresearchgate.net This significantly improves the efficiency of the lead optimization process. nih.gov

Table 2: Example of Statistical Validation Parameters for a Hypothetical QSAR Model

| Statistical Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.8 | Measures how well the model fits the training data. chemrevlett.comchemrevlett.com |

| Cross-validated R² | Q² | > 0.6 | Indicates the model's internal predictive ability. chemrevlett.comnih.gov |

| F-test Value | F | High value | Represents the statistical significance of the model. researchgate.netresearchgate.net |

Beyond predicting the properties of existing structures, AI can be used for de novo design—the creation of entirely new molecules. Generative Adversarial Networks (GANs) are a class of deep learning models particularly well-suited for this task. mdpi.comemerginginvestigators.org

A GAN consists of two competing neural networks:

The Generator: This network learns the underlying patterns from a set of known molecules (e.g., a library of pyridinamine derivatives) and attempts to generate new, similar molecular structures, often represented as SMILES strings or molecular graphs. github.comnih.gov

The Discriminator: This network is trained to distinguish between real molecules from the training set and the "fake" molecules created by the generator. mdpi.comemerginginvestigators.org

Through an iterative training process, the generator becomes progressively better at creating realistic, chemically valid molecules that the discriminator cannot distinguish from real ones. nih.gov By incorporating a feedback loop or reinforcement learning, the GAN can be optimized to generate molecules that not only are valid but also possess specific desired properties (e.g., high predicted activity, low toxicity, or high binding affinity to a target). github.com This approach allows for the exploration of vast, uncharted regions of chemical space to find novel and potent derivatives of 2-(4-Methylphenoxy)-3-pyridinamine. mdpi.comgithub.com More advanced hybrid quantum-classical GANs are also being explored to improve the generation of chemically feasible molecules. emerginginvestigators.orgarxiv.org

Database Mining and Ligand Profiling Relevant to 2-(4-Methylphenoxy)-3-pyridinamine

Large-scale public and proprietary databases, such as ChEMBL, PubChem, and BindingDB, contain a wealth of information on millions of compounds and their biological activities. Database mining involves searching these resources to uncover valuable information relevant to 2-(4-Methylphenoxy)-3-pyridinamine.

The process typically involves similarity searching, where the database is queried for compounds that are structurally similar to 2-(4-Methylphenoxy)-3-pyridinamine. The identified analogs and their documented biological data can then be analyzed in a process known as ligand profiling . This analysis can help:

Hypothesize Biological Targets: If several structurally similar compounds are known to bind to a particular protein target (e.g., a specific kinase or receptor), it raises the hypothesis that 2-(4-Methylphenoxy)-3-pyridinamine may also interact with that target. nih.govnih.gov

Predict Off-Target Effects: Identifying interactions of similar compounds with unintended targets can help anticipate potential side effects or toxicity issues early in the discovery process.

Guide Assay Selection: Knowledge of the targets of similar molecules can inform the selection of appropriate biological assays for initial screening.

Enable Drug Repurposing: Discovering that the core scaffold is present in drugs approved for other indications can open up avenues for repurposing.

This data-driven approach leverages existing knowledge to build a comprehensive profile of a compound, providing crucial context and direction for further experimental investigation. nih.gov

Future Perspectives and Translational Research Potential of 2 4 Methylphenoxy 3 Pyridinamine Scaffolds

Exploration of Undiscovered Biological Targets for Pyridinamine Derivatives

The pyridine (B92270) ring is a fundamental component in over 7,000 existing drug molecules, valued for its ability to enhance solubility and bioavailability. nih.govresearchgate.net Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. arabjchem.orgresearchgate.net This established therapeutic relevance provides a strong foundation for exploring new and undiscovered biological targets for pyridinamine derivatives.

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antibiotics. nih.govresearchgate.net Pyridine derivatives are of particular interest in this area, with some newly synthesized compounds showing efficacy against challenging bacteria like methicillin-resistant S. aureus (MRSA). nih.gov Future research will likely focus on identifying the specific bacterial pathways that pyridinamine scaffolds can inhibit, potentially revealing novel mechanisms of action to overcome existing resistance.

In oncology, the therapeutic targets for pyridine-based compounds are expanding. While known targets include enzyme families like phosphodiesterases (PDEs) and various kinases, there is significant potential to uncover new ones. arabjchem.orgnih.gov For instance, structure-based virtual screening has successfully identified pyridine derivatives as potential inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells, suggesting that metabolic pathways are a promising frontier for these compounds. nih.gov Other research has pointed to targets like the epidermal growth factor receptor (EGFR) and Mer kinase. nih.govcncb.ac.cnnih.gov The exploration of how pyridinamine derivatives interact with components of the tumor microenvironment and cell cycle regulation could lead to the identification of novel anticancer strategies. arabjchem.org

Furthermore, the adaptability of the pyridinamine scaffold allows for the generation of large, diverse chemical libraries. High-throughput screening of these libraries against a wide array of cellular and protein targets will be crucial in uncovering unexpected biological activities and identifying entirely new therapeutic applications for compounds like 2-(4-Methylphenoxy)-3-pyridinamine.

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of pyridine and its derivatives has been a subject of extensive research, with a growing emphasis on developing methods that are not only efficient but also environmentally sustainable. ijarsct.co.in Traditional synthetic routes often involve harsh conditions and hazardous solvents, prompting a shift towards "green chemistry" approaches. rasayanjournal.co.in

Catalysis plays a pivotal role in modern synthetic chemistry. For pyridine synthesis, researchers are exploring a range of novel catalysts:

Transition Metals: Rhodium and cobalt-mediated [2+2+2] cycloadditions and other transition metal-catalyzed reactions offer powerful ways to construct the pyridine ring. researchgate.net Ruthenium-catalyzed C-H activation provides a highly efficient means for the late-stage functionalization of the pyridine core. acs.org

Nanocatalysts: The use of magnetic nanoparticles, such as γ-Fe2O3-based catalysts, allows for efficient synthesis under solvent-free conditions and easy catalyst recovery and reuse. nih.gov

Green Catalysts: Eco-friendly catalysts, including zeolites, fly ash, and even plant extracts, are being employed to promote pyridine synthesis in a more sustainable manner. nih.gov

These methodologies are increasingly being applied under greener conditions, such as in water, in solvent-free systems, or using techniques like ultrasonication and mechanochemistry (ball milling). ijarsct.co.inrasayanjournal.co.inresearchgate.net The development of biodegradable ionic liquids with a pyridinium (B92312) cation also points towards a more sustainable future for the solvents and reagents used in these syntheses. rsc.org These advanced methods will be instrumental in producing 2-(4-Methylphenoxy)-3-pyridinamine and its analogs on a larger scale with greater efficiency and a smaller environmental footprint.

| Synthetic Strategy | Description | Advantages | References |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Reduced reaction times, higher yields, fewer by-products. | ijarsct.co.innih.govacs.org |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the final product. | High efficiency, atom economy, reduced waste. | nih.govrasayanjournal.co.inresearchgate.net |

| Nanocatalysis | Employs catalysts at the nanoscale, such as magnetic nanoparticles. | High catalytic activity, easy separation and recyclability, can enable solvent-free conditions. | nih.gov |

| Green Catalysis | Utilizes environmentally benign catalysts like zeolites or plant extracts. | Sustainability, reduced toxicity. | nih.gov |

| Ultrasound & Mechanochemistry | Uses ultrasonic waves or mechanical force (ball milling) to drive reactions. | Energy efficiency, can enable solvent-free reactions. | ijarsct.co.inrasayanjournal.co.inresearchgate.net |

Advanced Computational Strategies for Lead Optimization and Candidate Prioritization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds like 2-(4-Methylphenoxy)-3-pyridinamine. patsnap.com These in silico techniques allow researchers to predict a molecule's properties and interactions, guiding synthetic efforts toward the most promising candidates. preprints.orgfrontiersin.org

A cornerstone of computational analysis is the Quantitative Structure-Activity Relationship (QSAR) , which develops statistical models to correlate a compound's chemical structure with its biological activity. nih.govniscpr.res.in By identifying key structural features that enhance potency, QSAR models can predict the activity of newly designed analogs before they are synthesized. cncb.ac.cnnih.gov

Molecular docking is another critical technique that simulates the binding of a ligand (the drug candidate) to the three-dimensional structure of its biological target, such as an enzyme or receptor. nih.govresearchgate.net This allows researchers to visualize binding modes, identify key interactions like hydrogen bonds, and understand why certain molecules are more active than others. nih.gov

Beyond predicting efficacy, computational methods are crucial for evaluating a drug candidate's pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.commdpi.com Machine learning and other predictive models can estimate properties like water solubility, blood-brain barrier penetration, and potential toxicity early in the development process, helping to eliminate compounds with unfavorable characteristics. digitellinc.comnih.govnih.gov This integrated approach of using computational tools to assess both efficacy and safety allows for a more focused and efficient path from a lead compound to a viable drug candidate. frontiersin.org

| Computational Method | Purpose | Application in Drug Discovery | References |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate molecular structure with biological activity. | Predicts the potency of new analogs; guides the design of more active compounds. | cncb.ac.cnnih.govnih.gov |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a target protein. | Visualizes drug-target interactions; helps prioritize compounds with the best fit. | nih.govniscpr.res.inresearchgate.net |

| Molecular Dynamics (MD) Simulations | To simulate the movement of a ligand and protein over time. | Assesses the stability of the drug-target complex; provides insights into binding dynamics. | nih.govmdpi.com |

| ADMET Prediction | To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Identifies candidates with good drug-like properties; flags potential liabilities early. | mdpi.comnih.govnih.gov |

Emerging Applications of 2-(4-Methylphenoxy)-3-pyridinamine in Interdisciplinary Research Fields

While the primary focus for pyridinamine scaffolds has been in medicinal chemistry, their versatile chemical properties are opening doors to applications in a range of interdisciplinary fields. nih.gov The unique electronic and structural characteristics of the pyridine ring make it a valuable component in materials science and analytical chemistry.

In materials science , pyridine derivatives serve as important ligands for creating organometallic compounds and functional nanomaterials. nih.govresearchgate.net For example, pyridine ligands can be used to synthesize titanium-oxo clusters, which are nano-sized architectures with potential applications in catalysis and materials with specific optical or antimicrobial properties. researchgate.net The ability of the pyridine nitrogen to coordinate with metal ions makes scaffolds like 2-(4-Methylphenoxy)-3-pyridinamine attractive building blocks for developing novel polymers and advanced materials.

In analytical chemistry , pyridine derivatives are being extensively developed as chemosensors . researchgate.netdntb.gov.ua These molecules are designed to detect the presence of specific ions or neutral molecules by producing a measurable signal, such as a change in color (colorimetric) or fluorescence. researchgate.net Pyridine-based fluorescent sensors have shown high selectivity and sensitivity for detecting various metal cations, including toxic heavy metals like Cr²⁺, Hg²⁺, and Cu²⁺. mdpi.comnih.gov The development of such sensors is critical for environmental monitoring and biological imaging. mdpi.com The 2-(4-Methylphenoxy)-3-pyridinamine structure, with its potential metal-binding sites, could be adapted to create highly selective sensors for specific analytes.

The application of pyridine derivatives also extends to agrochemicals, where they are used as insecticides and fungicides, and even to the textile industry for creating dyes. researchgate.net This broad utility underscores the fundamental importance of the pyridine scaffold and suggests that continued research into compounds like 2-(4-Methylphenoxy)-3-pyridinamine will yield innovations across multiple scientific and technological domains.

Q & A

Q. Optimization Tips :

- Use catalytic Pd or Cu for coupling reactions to enhance regioselectivity .

- Adjust pH to 8–9 to minimize hydrolysis of intermediates .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Q. Methodological Answer :

- NMR Spectroscopy :

- FTIR : Detect functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1104) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structure using SHELXL for bond-length/angle validation (e.g., C-O bond ≈ 1.36 Å) .

Basic: How should safety protocols address limited toxicity data for this compound?

Q. Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .

- Emergency Measures :

- Skin contact: Wash with soap/water; seek medical advice if irritation persists .

- Eye exposure: Rinse with water for 15 min and consult an ophthalmologist .

Advanced: How can structure-activity relationship (SAR) studies identify pharmacophoric elements?

Q. Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., halogenation at pyridine C-4 or phenoxy O-alkylation) and assess bioactivity .

- Biological Assays :

- In vitro : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization assays .

- In vivo : Evaluate pharmacokinetics in rodent models (dose: 10–50 mg/kg, oral/i.v.) .

- Computational Modeling :

Q. Example SAR Table :

| Derivative | Substituent Position | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|---|

| Parent | None | 250 ± 15 | 2.8 |

| Fluoro-C4 | Pyridine C-4 | 120 ± 10 | 3.1 |

| Methoxy-O | Phenoxy O | 450 ± 30 | 2.5 |

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Dose-Response Curves : Generate data across 5–6 log concentrations to calculate accurate EC₅₀/IC₅₀ values .

- Control for Metabolites : Incubate compounds with liver microsomes to identify active/inactive metabolites influencing results .

- Cross-Validate : Compare SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) for thermodynamic consistency .

Advanced: What computational strategies optimize derivative design?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess binding stability .

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., -OH to -OCH₃) with Schrödinger Suite .

- ADMET Prediction : Use SwissADME to optimize properties:

- Bioavailability : Rule of 5 compliance (≤5 H-bond donors, MW <500).

- BBB Penetration : Polar surface area <90 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.